molecular formula C7H8ClN B1451753 1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile CAS No. 1086376-79-5

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile

Cat. No.: B1451753
CAS No.: 1086376-79-5
M. Wt: 141.6 g/mol
InChI Key: GOKATHKSBREYDB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile plays a crucial role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These intermediates can further interact with nucleophiles such as glutathione, forming conjugates that are essential for detoxification processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to the formation of covalent adducts. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, it can inhibit DNA polymerase activity, thereby affecting DNA replication and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce toxic effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. High doses can result in adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic products can influence metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression. Its localization to the mitochondria can impact cellular respiration and energy production .

Properties

IUPAC Name

1-(chloromethyl)-3-methylidenecyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-7(3-6,4-8)5-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKATHKSBREYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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